

Spectroscopic and Synthesis Data of 2-Chloro-4-thiocyanatoaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-thiocyanatoaniline

CAS No.: 3226-47-9

Cat. No.: B1297006

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This guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-thiocyanatoaniline**, catering to researchers, scientists, and professionals in drug development. The document details available experimental data for Infrared (IR) spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data based on analogous compounds. Detailed experimental protocols for synthesis and spectroscopic analysis are also presented.

Spectroscopic Data

The spectroscopic data for **2-Chloro-4-thiocyanatoaniline** is summarized below. While experimental IR and MS data are available, the NMR data is predicted based on the analysis of structurally similar aniline derivatives.

Table 1: Summary of Spectroscopic Data for 2-Chloro-4-thiocyanatoaniline

Spectroscopic Technique	Parameter	Value
Infrared (IR) Spectroscopy	-SCN stretch	2155 cm ⁻¹ [1]
	-NH ₂ stretch	3300-3430 cm ⁻¹ [1]
Mass Spectrometry (EI)	Molecular Ion Peak [M ⁺]	m/z 184[1]
¹ H NMR (Predicted)	Aromatic Protons	δ 6.8 - 7.5 ppm
	Amine Protons (-NH ₂)	δ 3.5 - 4.5 ppm (broad singlet)
¹³ C NMR (Predicted)	Aromatic Carbons	δ 110 - 150 ppm
	Thiocyanate Carbon (-SCN)	δ 100 - 115 ppm

Note: NMR data is predicted based on analogous compounds and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **2-Chloro-4-thiocyanatoaniline** are provided below.

Synthesis of 2-Chloro-4-thiocyanatoaniline

This protocol is adapted from the synthesis of structurally similar thiocyanatoaniline derivatives.
[1]

Reaction: Electrophilic thiocyanation of 2-chloroaniline.

Reagents and Materials:

- 2-Chloroaniline
- Ammonium thiocyanate (NH₄SCN) or Sodium thiocyanate (NaSCN)
- Bromine (Br₂)
- Glacial acetic acid

- Water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline and a molar excess (e.g., 2 equivalents) of ammonium thiocyanate in glacial acetic acid.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.
- Purify the crude **2-Chloro-4-thiocyanatoaniline** by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **2-Chloro-4-thiocyanatoaniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a standard proton-decoupled pulse sequence with an adequate number of scans.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

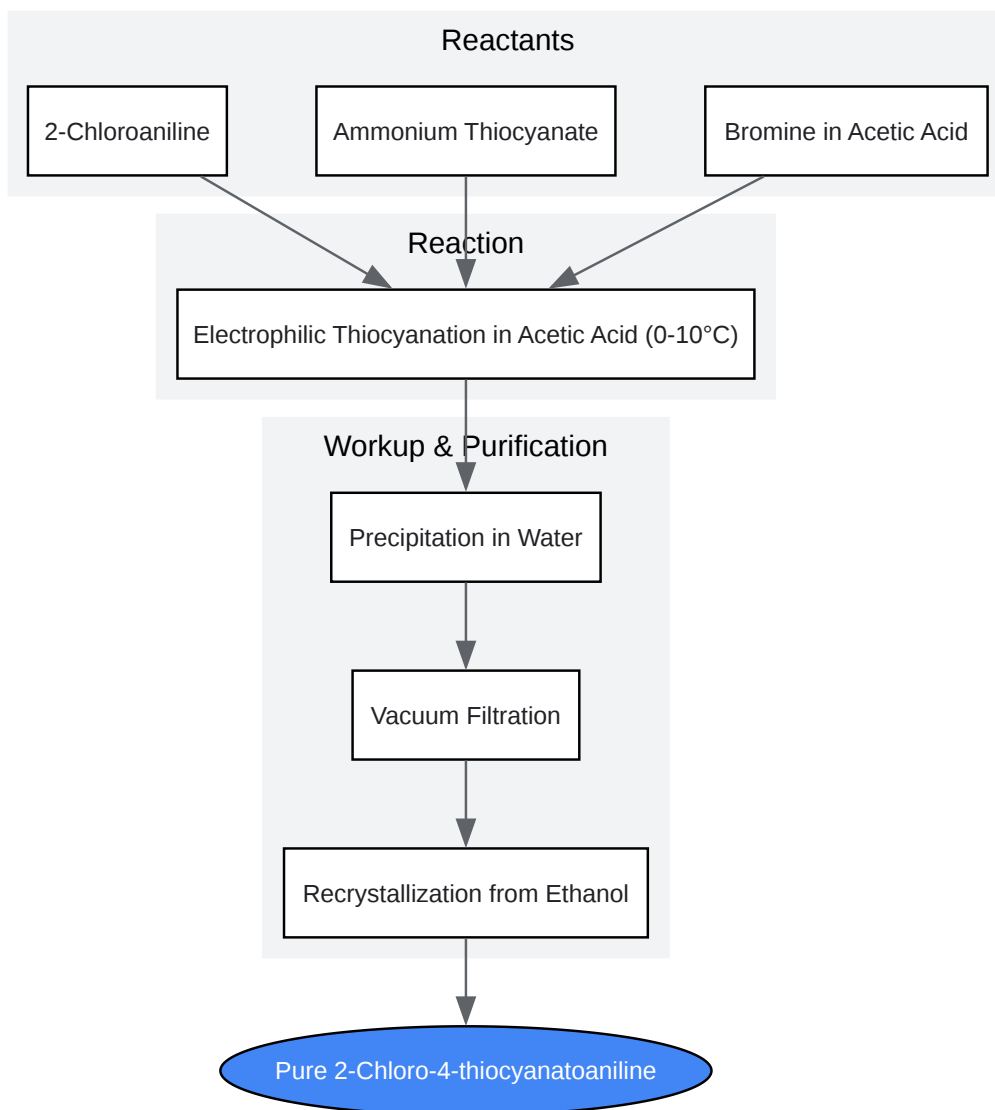
Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For Electron Ionization (EI), a direct insertion probe (DIP) is suitable for the solid sample. A small amount of the sample is placed in a capillary tube and inserted into the probe. The probe is gradually heated to volatilize the sample into the ion source. A standard electron energy of 70 eV is typically used for ionization.
- **Mass Analysis:** A mass analyzer such as a quadrupole or time-of-flight (TOF) detector is used. The mass spectrum is scanned over an appropriate range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Visualizations

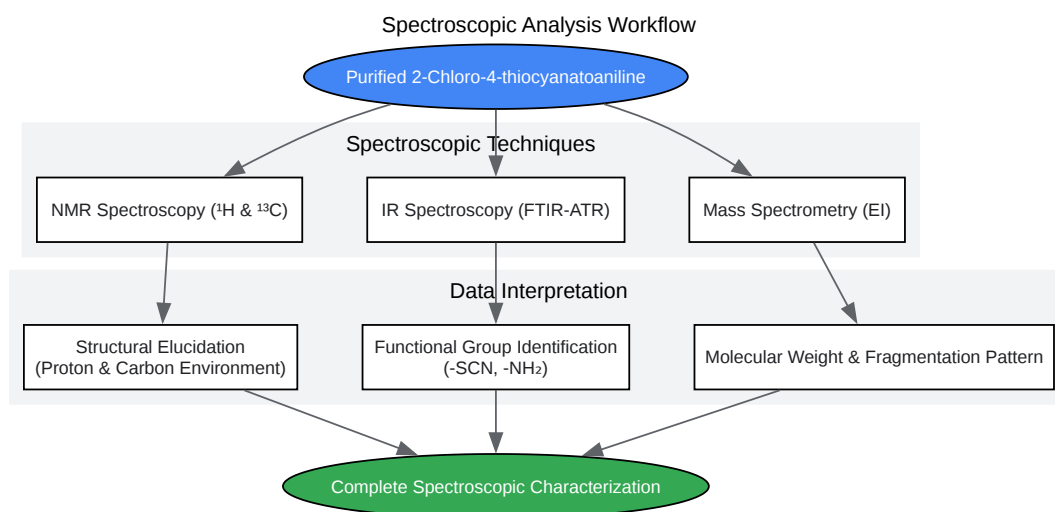
The following diagrams illustrate the synthesis workflow and the logical process for spectroscopic analysis.

Synthesis Workflow for 2-Chloro-4-thiocyanatoaniline



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Caption: Synthesis workflow for **2-Chloro-4-thiocyanatoaniline**.



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References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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